REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([N+]([O-])=O)[CH:5]=[CH:4][N:3]=1.[CH3:11][O:12][CH2:13][CH2:14][OH:15].CC([O-])(C)C.[K+]>>[Cl:1][C:2]1[CH:7]=[C:6]([O:15][CH2:14][CH2:13][O:12][CH3:11])[CH:5]=[CH:4][N:3]=1 |f:2.3|
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Name
|
|
Quantity
|
43.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
325 mL
|
Type
|
reactant
|
Smiles
|
COCCO
|
Name
|
|
Quantity
|
35.7 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
the resulting mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while warming to ambient temperature over 2 hours
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Duration
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2 h
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
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Type
|
EXTRACTION
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Details
|
The resulting mixture was extracted with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)OCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |